Desoxohypericin hexaacetate
Overview
Description
Desoxohypericin hexaacetate is a chemical compound with the molecular formula C42H30O12 and a molecular weight of 726.6804 It is a derivative of hypericin, a naturally occurring compound found in plants like St John’s Wort
Scientific Research Applications
Desoxohypericin hexaacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: This compound is used in the production of dyes and pigments due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desoxohypericin hexaacetate typically involves the acetylation of desoxohypericin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the hydroxyl groups present in desoxohypericin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Desoxohypericin hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The acetyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms .
Mechanism of Action
The mechanism of action of desoxohypericin hexaacetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hypericin: The parent compound of desoxohypericin hexaacetate, known for its photodynamic properties.
Protoporphyrin IX: A compound with similar photodynamic properties used in photodynamic therapy.
Phthalocyanine: Another compound used in photodynamic therapy with structural similarities to hypericin.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, hypericin. The acetyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPUNVRTABBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153062 | |
Record name | Desoxohypericin hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120907-97-3 | |
Record name | Desoxohypericin hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxohypericin hexaacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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